molecular formula C10H11N B12962321 2-Ethynyl-4-isopropylpyridine

2-Ethynyl-4-isopropylpyridine

Cat. No.: B12962321
M. Wt: 145.20 g/mol
InChI Key: NSMCMBVLNGCAMR-UHFFFAOYSA-N
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Description

2-Ethynyl-4-isopropylpyridine is a chemical compound with the molecular formula C10H11N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and an isopropyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-isopropylpyridine can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4-isopropylpyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various functionalized pyridine derivatives, which can be further utilized in synthetic chemistry and material science .

Scientific Research Applications

2-Ethynyl-4-isopropylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The pyridine ring can act as a ligand, coordinating with metal ions and forming complexes that exhibit unique catalytic properties .

Comparison with Similar Compounds

  • 2-Ethynylpyridine
  • 4-Ethynylpyridine
  • 2-Isopropylpyridine

Comparison: Compared to similar compounds, 2-Ethynyl-4-isopropylpyridine is unique due to the presence of both ethynyl and isopropyl groups on the pyridine ringFor instance, the ethynyl group provides a site for further functionalization, while the isopropyl group influences the compound’s steric and electronic properties .

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-ethynyl-4-propan-2-ylpyridine

InChI

InChI=1S/C10H11N/c1-4-10-7-9(8(2)3)5-6-11-10/h1,5-8H,2-3H3

InChI Key

NSMCMBVLNGCAMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1)C#C

Origin of Product

United States

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